molecular formula C19H21FN2O2 B8112741 Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate

Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate

Cat. No.: B8112741
M. Wt: 328.4 g/mol
InChI Key: SLNALVLQGYOZRD-UHFFFAOYSA-N
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Description

Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate is a chemical compound with the molecular formula C19H21FN2O2 and a molecular weight of 328.38 g/mol It is known for its unique structure, which includes a benzyl group, a fluorinated phenyl ring, and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate typically involves the reaction of 3-fluoro-4-(piperidin-1-yl)aniline with benzyl chloroformate in the presence of a base such as sodium hydrogencarbonate. The reaction is carried out in a solvent like tetrahydrofuran (THF) at temperatures ranging from -10°C to 20°C for approximately 24 hours .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced analogs of the original compound.

Scientific Research Applications

Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The piperidine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The fluorinated phenyl ring may enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (3-fluoro-4-(piperidin-1-yl)phenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

benzyl N-(3-fluoro-4-piperidin-1-ylphenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2/c20-17-13-16(9-10-18(17)22-11-5-2-6-12-22)21-19(23)24-14-15-7-3-1-4-8-15/h1,3-4,7-10,13H,2,5-6,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLNALVLQGYOZRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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